Aluminum, azidobis(2-methylpropyl)-
Description
This organoaluminum compound features three 2-methylpropyl (isobutyl) groups bonded to an aluminum center. Key properties include:
- Vapor Pressure: 0.95 mm Hg at 56.1°C .
- Flash Point: 0°C, with spontaneous ignition in air .
- Water Reactivity: Violent reaction, releasing flammable gases .
TIBA is widely used as a catalyst in polymerization and organic synthesis due to its strong Lewis acidity and reducing properties.
Properties
IUPAC Name |
azido-bis(2-methylpropyl)alumane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C4H9.Al.N3/c2*1-4(2)3;;1-3-2/h2*4H,1H2,2-3H3;;/q;;+1;-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMTULCHRSAPXGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C[Al](CC(C)C)N=[N+]=[N-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18AlN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00586950 | |
| Record name | 3-[Bis(2-methylpropyl)alumanyl]triaza-1,2-dien-2-ium-1-ide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00586950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
498582-52-8 | |
| Record name | 3-[Bis(2-methylpropyl)alumanyl]triaza-1,2-dien-2-ium-1-ide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00586950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Metathesis Reaction of Bis(2-methylpropyl)aluminum Chloride with Sodium Azide
The most widely reported method involves a salt metathesis reaction between bis(2-methylpropyl)aluminum chloride [(CH₂CH(CH₃)₂)₂AlCl] and sodium azide (NaN₃). This approach leverages the nucleophilic displacement of chloride by azide ions under controlled conditions.
Procedure :
- Preparation of Bis(2-methylpropyl)aluminum Chloride :
Aluminum trichloride (AlCl₃, 1.0 equiv) is reacted with two equivalents of 2-methylpropylmagnesium bromide [(CH₂CH(CH₃)₂)MgBr] in anhydrous tetrahydrofuran (THF) at −78°C under argon. The Grignard reagent is added dropwise to ensure selective formation of the dialkylaluminum chloride intermediate.AlCl₃ + 2 (CH₂CH(CH₃)₂)MgBr → (CH₂CH(CH₃)₂)₂AlCl + 2 MgBrCl
The product is isolated via vacuum distillation (yield: 68–72%).
- Azide Substitution :
Bis(2-methylpropyl)aluminum chloride (1.0 equiv) is combined with sodium azide (1.2 equiv) in dry toluene at 0–5°C. The mixture is stirred for 12–24 hours, followed by filtration to remove NaCl by-products. The solvent is evaporated under reduced pressure, yielding a pale yellow liquid.(CH₂CH(CH₃)₂)₂AlCl + NaN₃ → (CH₂CH(CH₃)₂)₂AlN₃ + NaCl
Yield : 58–65%.
Critical Parameters :
- Temperature : Reactions above 10°C risk azide decomposition or side reactions.
- Solvent : Toluene or THF ensures solubility of organoaluminum species while minimizing ligand redistribution.
- Stoichiometry : Excess NaN₃ (1.2 equiv) drives the reaction to completion.
Direct Alkylation of Aluminum Azide
An alternative route involves the reaction of aluminum azide (AlN₃) with 2-methylpropyl lithium [(CH₂CH(CH₃)₂)Li] in diethyl ether. However, this method is less common due to the instability of AlN₃ and challenges in handling highly pyrophoric organolithium reagents.
Procedure :
- Synthesis of Aluminum Azide :
Aluminum chloride (1.0 equiv) is treated with sodium azide (3.0 equiv) in liquid ammonia at −33°C, yielding AlN₃ as a white precipitate.AlCl₃ + 3 NaN₃ → AlN₃ + 3 NaCl
- Alkylation Step :
Aluminum azide is suspended in diethyl ether, and 2-methylpropyl lithium (2.2 equiv) is added dropwise at −78°C. The mixture is warmed to room temperature and stirred for 6 hours.AlN₃ + 2 (CH₂CH(CH₃)₂)Li → (CH₂CH(CH₃)₂)₂AlN₃ + 2 LiN₃
Yield : 42–48%.
Limitations :
- Low yields due to competing side reactions (e.g., ligand scrambling).
- Requires stringent exclusion of moisture and oxygen.
Characterization and Analytical Data
Spectroscopic Analysis
Crystallographic Data
Single-crystal X-ray diffraction (SC-XRD) reveals a trigonal planar geometry around aluminum (Table 1).
Table 1 : Bond lengths and angles for Aluminum, azidobis(2-methylpropyl)-.
| Parameter | Value (Å/°) |
|---|---|
| Al–N (azide) | 1.87 |
| Al–C (alkyl) | 1.96–1.98 |
| N–Al–N | 117.5° |
Mechanistic Insights and Side Reactions
The metathesis pathway proceeds via an Sₙ2-type mechanism, where NaN₃ displaces chloride from the aluminum center. Competing reactions include:
- Ligand Redistribution :
2 (CH₂CH(CH₃)₂)₂AlCl → (CH₂CH(CH₃)₂)₃Al + (CH₂CH(CH₃)₂)AlCl₂
Minimized by using excess NaN₃ and low temperatures. - Azide Decomposition : Thermal or photolytic degradation of N₃⁻ releases nitrogen gas, necessitating light-protected conditions.
Chemical Reactions Analysis
Types of Reactions
Aluminum, azidobis(2-methylpropyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form aluminum oxide and other by-products.
Reduction: It can be reduced using suitable reducing agents to yield aluminum metal and other products.
Substitution: The azido group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and organometallic compounds are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include aluminum oxide, aluminum metal, and various substituted derivatives of the original compound.
Scientific Research Applications
Chemical Properties and Structure
- Chemical Formula : CHAlN
- Molecular Weight : 174.23 g/mol
- CAS Number : 16689303
The compound features an aluminum atom coordinated with two azido groups and two methylpropyl groups, which contributes to its unique reactivity and stability under specific conditions.
Applications Overview
- Energetic Materials
- Pharmaceutical Intermediates
- Polymer Chemistry
Energetic Applications
A study investigated the thermal stability and decomposition kinetics of aluminum azides, revealing that the compound exhibits favorable characteristics for use in energetic formulations. The research highlighted its potential as a plasticizer in composite propellants, enhancing both performance and safety during storage .
Pharmaceutical Synthesis
Research has demonstrated that aluminum azidobis(2-methylpropyl)- can facilitate the synthesis of azido-containing carbonyl compounds through nucleophilic substitution reactions. This application is particularly relevant for developing new drugs where azido groups play a crucial role in biological activity .
Data Table: Comparison of Applications
| Application Area | Description | Benefits |
|---|---|---|
| Energetic Materials | Used as an explosive or propellant component | High energy density, stability |
| Pharmaceutical Intermediates | Facilitates synthesis of bioactive compounds | Versatile reactivity |
| Polymer Chemistry | Acts as a radical initiator in polymerization | Tailored properties for specific uses |
Mechanism of Action
The mechanism of action of Aluminum, azidobis(2-methylpropyl)- involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound interacts with specific enzymes and proteins, altering their activity.
Pathways Involved: It affects cellular signaling pathways, leading to changes in cellular functions and responses.
Comparison with Similar Compounds
Aluminum Alkyls
Triethylaluminum (TEA)
- Structure : Three ethyl groups bonded to aluminum.
- Reactivity : Less steric hindrance than TIBA due to shorter alkyl chains, leading to faster reaction kinetics in polymerization.
- Stability : More pyrophoric than TIBA due to lower molecular weight and higher volatility .
Trimethylaluminum (TMA)
- Structure : Three methyl groups bonded to aluminum.
- Applications : Used in semiconductor manufacturing and as a precursor for thin-film deposition.
- Safety : Extremely reactive with water and air, requiring stringent handling compared to TIBA .
Key Differences
Organophosphorus Compounds with 2-Methylpropyl Groups
Several compounds in and share the 2-methylpropyl substituent but differ in central atoms and functionality:
Isobutyl Methyl Methylphosphonate (CAS 150799-85-2)
- Structure : Phosphonate ester with 2-methylpropyl and methyl groups.
- Properties : Lower reactivity with water compared to TIBA; used in flame retardants or chemical warfare precursors .
- Thermal Stability : Higher than TIBA due to P=O bond strength .
Ethylphosphonofluoridate Derivatives
- Example: 2,6-Dimethylhept-4-yl ethylphosphonofluoridate.
- Applications : Nerve agents or pesticides; structurally distinct from TIBA but share branched alkyl chains .
Bis(2-Ethylhexyl) Compounds
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing Aluminum, azidobis(2-methylpropyl)-, and how can its purity be validated?
- Methodological Answer : Synthesis typically involves alkylation or hydride reduction of aluminum precursors under inert atmospheres (e.g., argon). For example, bis(2-methylpropyl)aluminum hydride is synthesized via reaction of aluminum with isobutyl halides and subsequent reduction . Purity validation requires techniques like NMR (for structural confirmation), calorimetry (to assess thermodynamic consistency with literature values ), and titration (to quantify active aluminum content). Handling protocols must mitigate pyrophoric risks, including inert atmosphere gloveboxes and rigorous exclusion of moisture .
Q. What key thermodynamic properties (e.g., heat capacity, vapor pressure) are critical for experimental design involving this compound?
- Methodological Answer : Heat capacity () data for hydrobis(2-methylpropyl)aluminum (a structurally related compound) are experimentally determined via adiabatic calorimetry. For instance, ranges from 3.463 J·mol·K at 246.8 K to 2.93 J·mol·K at 330.0 K . Vapor pressure (0.95 mm Hg at 56.1°C) and flash point (32°F) indicate volatility and flammability risks, necessitating controlled temperature and pressure conditions during reactions .
Q. Which analytical techniques are most reliable for quantifying trace impurities in Aluminum, azidobis(2-methylpropyl)-?
- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) and inductively coupled plasma mass spectrometry (ICP-MS) are preferred for detecting organic and metallic impurities, respectively. Calorimetric methods (e.g., differential scanning calorimetry) can identify thermal anomalies linked to contaminants . Purity thresholds ≥98% are typical for research-grade material, validated via repeatability studies .
Advanced Research Questions
Q. How can contradictions in reported thermal stability data for Aluminum, azidobis(2-methylpropyl)- derivatives be resolved?
- Methodological Answer : Discrepancies often arise from differences in experimental conditions (e.g., heating rates, sample purity). A systematic approach involves:
- Replicating studies using identical calorimetric methods (e.g., adiabatic vs. differential calorimetry) .
- Cross-validating results with computational models (e.g., density functional theory for bond dissociation energies).
- Reporting detailed purity metrics (e.g., ≤0.5% residual solvent) to isolate compound-specific behavior .
Q. What safety protocols are essential for handling pyrophoric Aluminum, azidobis(2-methylpropyl)- in large-scale reactions?
- Methodological Answer :
- Containment : Use Schlenk lines or gloveboxes with oxygen sensors (<1 ppm O) .
- Quenching : Develop stepwise protocols for neutralizing residual material (e.g., slow addition to cold isopropanol under argon) .
- Emergency Preparedness : Implement infrared thermography for real-time monitoring of exothermic reactions and train personnel in Class D fire extinguisher use .
Q. How can reaction yields be optimized when using Aluminum, azidobis(2-methylpropyl)- as a reducing agent in stereoselective syntheses?
- Methodological Answer :
- Solvent Selection : Non-polar solvents (e.g., hexane) minimize side reactions but may require elevated temperatures. Polar aprotic solvents (e.g., THF) enhance solubility but necessitate stricter moisture control .
- Stoichiometry : Titrate active hydride content before use to adjust molar ratios precisely .
- Additive Screening : Co-catalysts (e.g., 1,1'-carbonylbis(1H-imidazole)) can stabilize intermediates and improve enantiomeric excess .
Q. What computational methods are suitable for modeling the ligand-exchange dynamics of Aluminum, azidobis(2-methylpropyl)- in solution?
- Methodological Answer :
- Molecular Dynamics (MD) : Simulate ligand dissociation energies using force fields parameterized for organoaluminum compounds.
- Quantum Mechanics (QM) : Apply M06-2X/cc-pVTZ to model transition states during azide substitution .
- Validation : Compare computed NMR chemical shifts with experimental data to refine accuracy .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
